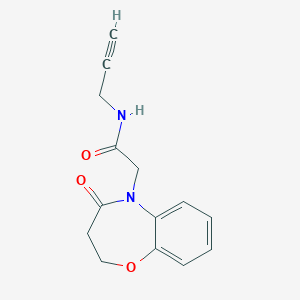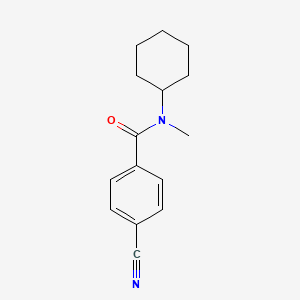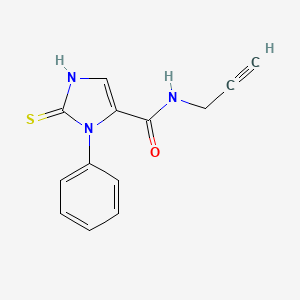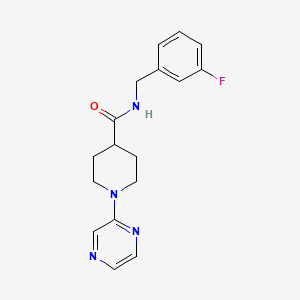![molecular formula C12H14BrNO B7466117 N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide, also known as Br-CPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to possess unique properties that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide involves its ability to bind to a specific site on the TRPC3 channel, thereby blocking its activity. This binding occurs through the formation of hydrogen bonds between the amide group of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide and the amino acid residues of the channel protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide are primarily related to its ability to inhibit the activity of the TRPC3 channel. This inhibition has been found to result in a decrease in smooth muscle contraction, insulin secretion, and cell proliferation. In addition, N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been found to have a neuroprotective effect by reducing the release of glutamate from neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in lab experiments is its high selectivity for the TRPC3 channel. This selectivity allows researchers to investigate the specific role of this channel in various biological processes. However, one of the limitations of using N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide is its relatively low potency compared to other TRPC3 channel inhibitors. This can make it difficult to achieve complete inhibition of the channel activity in some experiments.
Direcciones Futuras
There are several future directions for the use of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in scientific research. One potential direction is the investigation of its potential applications in the treatment of hypertension, diabetes, and cancer. Another direction is the development of more potent TRPC3 channel inhibitors based on the structure of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide. Finally, the use of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide involves the reaction of 2-bromoethylamine with cyclopropanecarboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific type of ion channel known as the TRPC3 channel. This channel is involved in various physiological processes such as smooth muscle contraction, insulin secretion, and cell proliferation. By selectively inhibiting the activity of this channel, N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been found to have potential applications in the treatment of various diseases such as hypertension, diabetes, and cancer.
Propiedades
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(14-12(15)9-6-7-9)10-4-2-3-5-11(10)13/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQUPOZLDDPKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)





![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)

![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)